disodium 9H-fluorene-2,7-disulfonate
Description
Significance of Aromatic Disulfonate Scaffolds in Modern Chemistry
Aromatic disulfonate scaffolds are integral to various areas of chemistry, from dye synthesis to catalysis and materials science. The presence of two sulfonate groups on an aromatic ring system imparts several desirable properties. Sulfonation, the process of introducing sulfonic acid groups, significantly enhances the water solubility of otherwise hydrophobic aromatic molecules. mdpi.comresearchgate.net This is a critical feature for materials intended for use in biological applications or for solution-based processing of thin films in electronic devices.
Furthermore, the sulfonate groups are anionic and can participate in electrostatic interactions, making them valuable components in the design of ion-exchange resins and proton-conducting membranes for fuel cells. nih.govhw.ac.uk The strong electron-withdrawing nature of the sulfonate group can also modulate the electronic properties of the aromatic core, influencing its reactivity and photophysical behavior. nih.gov In the context of polymers, the incorporation of sulfonate groups can lead to the formation of polyelectrolytes, which are polymers that bear charged repeating units. These materials are responsive to their ionic environment and can exhibit unique self-assembly and conformational properties. nih.gov
Table 1: Key Properties and Applications of Aromatic Disulfonates
| Property | Description | Significance in Materials Science |
| Enhanced Water Solubility | The polar sulfonate groups increase the solubility of aromatic compounds in aqueous media. mdpi.com | Enables solution-based processing of materials and applications in biological systems. |
| Ionic Functionality | The anionic nature of sulfonate groups allows for electrostatic interactions and ion exchange. hw.ac.uk | Crucial for the development of ion-exchange membranes, sensors, and polyelectrolytes. |
| Electronic Modulation | Sulfonate groups are electron-withdrawing, which can alter the electron density of the aromatic core. | Allows for fine-tuning of the optical and electronic properties of materials. |
| Thermal Stability | Aromatic sulfonates are generally stable at elevated temperatures. wikipedia.org | Important for materials used in high-temperature applications and electronic devices. |
Overview of Fluorene (B118485) Core Chemistry in Functional Materials Development
The 9H-fluorene unit is a rigid, planar, and highly fluorescent aromatic hydrocarbon that has become a cornerstone in the development of a wide range of functional organic materials. Its rigid structure helps to prevent aggregation-induced quenching of fluorescence, a common problem in many organic dyes. This property, combined with its high photoluminescence quantum yield, makes fluorene a favored component in organic light-emitting diodes (OLEDs). spiedigitallibrary.org
The C9 position of the fluorene ring is readily functionalized, allowing for the attachment of various side chains. This structural versatility is a key advantage, as it enables the tuning of the molecule's solubility, processability, and solid-state packing, without significantly altering the electronic properties of the conjugated backbone. nih.gov By introducing bulky substituents at the C9 position, for example, it is possible to create materials with amorphous glassy states, which are beneficial for the fabrication of uniform thin films in electronic devices. nih.gov
Fluorene-based polymers have demonstrated excellent charge-transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govacs.org The ability to create well-defined block copolymers containing fluorene segments has further expanded their utility in creating self-assembling nanomaterials with ordered structures.
Table 2: Characteristics of the Fluorene Core in Functional Materials
| Characteristic | Description | Application in Advanced Materials |
| Rigid and Planar Structure | The fused ring system of fluorene provides a rigid and planar backbone. | Prevents conformational disorder and promotes efficient charge transport. |
| High Fluorescence Efficiency | Fluorene and its derivatives often exhibit strong blue fluorescence with high quantum yields. spiedigitallibrary.org | Key component in the development of blue organic light-emitting diodes (OLEDs). |
| Tunable C9 Position | The methylene (B1212753) bridge at the C9 position can be easily functionalized with various side groups. nih.gov | Allows for the modification of solubility, processability, and morphology of materials. |
| Good Thermal Stability | The aromatic nature of the fluorene core contributes to its high thermal stability. nih.gov | Essential for the longevity and reliability of organic electronic devices. |
Research Trajectories for Disodium (B8443419) 9H-Fluorene-2,7-Disulfonate
Given the advantageous properties of both the fluorene core and the disulfonate groups, disodium 9H-fluorene-2,7-disulfonate is a promising candidate for several research and application areas. The primary research trajectory for this compound is likely as a monomer or a key intermediate in the synthesis of novel functional polymers.
One of the most significant potential applications is in the development of water-soluble conjugated polymers, also known as conjugated polyelectrolytes (CPEs). nih.govresearchgate.net These materials are of great interest for applications in biosensors, where their fluorescence can be quenched or enhanced in the presence of specific biomolecules. The water solubility imparted by the disulfonate groups would make these materials compatible with biological environments.
Furthermore, the introduction of ionic groups onto a conjugated backbone can improve the charge injection and transport properties in organic electronic devices. Fluorene-based CPEs could be utilized as interfacial layers in OLEDs and OPVs to enhance device efficiency and stability. spiedigitallibrary.org The disulfonate groups can also serve as sites for cross-linking, leading to the formation of robust polymer networks with potential applications in membranes for separation or fuel cell technology.
Future research will likely focus on the polymerization of this compound with other aromatic comonomers to create a library of new polyelectrolytes with tailored optical and electronic properties. Investigations into the self-assembly behavior of these polymers in solution and in the solid state will also be a key area of exploration, with the aim of creating well-defined nanostructures for advanced applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRJWHBYUAEQD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Disodium 9h Fluorene 2,7 Disulfonate
Synthesis of 9H-Fluorene-2,7-Disulfonic Acid
The foundational step in producing disodium (B8443419) 9H-fluorene-2,7-disulfonate is the synthesis of 9H-fluorene-2,7-disulfonic acid. This can be accomplished through several synthetic routes, each with distinct advantages and challenges. The choice of method often depends on the desired purity, yield, and the availability of starting materials.
Direct Sulfonation Approaches for the Fluorene (B118485) Scaffold
Direct sulfonation involves the electrophilic aromatic substitution of 9H-fluorene with a sulfonating agent. This method is often the most direct route to introducing sulfonic acid groups onto the aromatic rings of the fluorene molecule.
The primary sulfonating agent for this reaction is fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. quora.comnoaa.gov The reaction proceeds via an electrophilic attack of the SO₃ (or a related electrophilic sulfur species) on the electron-rich positions of the fluorene rings. The 2 and 7 positions of the fluorene scaffold are preferentially substituted due to the directing effects of the fused ring system.
Reaction conditions must be carefully controlled to achieve the desired disubstitution and to minimize side reactions. Key parameters include the concentration of sulfur trioxide in the oleum, the reaction temperature, and the reaction time. Typically, the reaction is initiated at a low temperature, which is then gradually increased to promote the disulfonation. For instance, a common procedure for the sulfonation of a related compound, 9-fluorenone, involves mixing with concentrated sulfuric acid and 60% fuming sulfuric acid and heating at 50°C for several hours. google.com A similar approach can be applied to 9H-fluorene.
Table 1: Typical Reagents and Conditions for Direct Sulfonation of Fluorene
| Parameter | Details |
| Substrate | 9H-Fluorene |
| Sulfonating Agent | Fuming sulfuric acid (Oleum, H₂SO₄·(SO₃)x) |
| Reaction Temperature | Typically controlled, often starting at low temperatures and gradually increasing. |
| Reaction Time | Several hours, dependent on temperature and reagent concentration. |
| Work-up | Quenching the reaction mixture in water, followed by neutralization and isolation of the product. |
Challenges in direct sulfonation include the potential for polysubstitution and the formation of isomeric byproducts. The vigorous nature of the reaction also requires careful handling of the corrosive and reactive reagents. noaa.gov
Indirect Synthetic Pathways via Fluorene Derivatives
Indirect methods for the synthesis of 9H-fluorene-2,7-disulfonic acid involve the use of pre-functionalized fluorene derivatives, where the functional groups are subsequently converted into sulfonic acid groups. These multi-step pathways can offer better control over regioselectivity.
An alternative synthetic route starts with 2,7-dibromofluorene. This pathway involves the replacement of the bromine atoms with sulfonic acid groups. While direct nucleophilic aromatic substitution of bromide with a sulfite (B76179) nucleophile is challenging on an unactivated aromatic ring, wikipedia.orglibretexts.org metal-catalyzed cross-coupling reactions provide a viable alternative.
Copper-catalyzed methods have been developed for the sulfonylation of aryl halides. nih.govbohrium.comrsc.org These reactions typically involve the coupling of an aryl halide with a sulfinate salt in the presence of a copper catalyst. The resulting sulfone can then be further processed if necessary, although more direct routes to sulfonic acids are also being explored. For example, a sustainable one-step strategy has been reported for the synthesis of aryl sulfonic acids from aryl halides using thiourea (B124793) dioxide as a sulfur dioxide surrogate under air, which can be performed with or without a transition metal catalyst. rsc.org
This indirect route offers the advantage of starting from a well-defined, symmetrically substituted precursor, thus avoiding the formation of isomeric byproducts that can occur during direct sulfonation.
Another important indirect pathway utilizes 2,7-diaminofluorene (B165470) as the starting material. This method leverages the Sandmeyer reaction, a well-established process for the conversion of aromatic amines into a variety of functional groups via a diazonium salt intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org
The synthesis proceeds in two main stages:
Diazotization: 2,7-Diaminofluorene is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemicalnote.com This converts the two primary amino groups into diazonium salt groups (-N₂⁺Cl⁻).
Sulfonation: The resulting bis(diazonium) salt is then reacted with a source of sulfur dioxide, such as an aqueous solution of SO₂ or a sulfite salt, in the presence of a copper(I) or copper(II) catalyst. nih.govcbijournal.com This step results in the substitution of the diazonium groups with sulfonyl chloride groups, which are subsequently hydrolyzed to the desired sulfonic acid groups upon work-up.
This method is particularly useful for introducing sulfonic acid groups with high regioselectivity, as the positions of the functional groups are predetermined by the structure of the starting diamine.
Derivatization to 9H-Fluorene-2,7-Disulfonyl Dichloride
For certain applications and subsequent chemical transformations, 9H-fluorene-2,7-disulfonic acid is converted to its more reactive derivative, 9H-fluorene-2,7-disulfonyl dichloride. This compound is a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. bohrium.com
The conversion of sulfonic acids to sulfonyl chlorides is a standard organic transformation. It is typically achieved by reacting the sulfonic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
The reaction involves heating the disulfonic acid with an excess of the chlorinating agent, often in an inert solvent or neat. For example, a general procedure involves refluxing the acid with thionyl chloride for several hours. nih.gov After the reaction is complete, the excess chlorinating agent is removed, usually by distillation under reduced pressure, to yield the crude 9H-fluorene-2,7-disulfonyl dichloride.
Table 2: Reagents for the Synthesis of 9H-Fluorene-2,7-Disulfonyl Dichloride
| Starting Material | Reagent | Product |
| 9H-Fluorene-2,7-disulfonic acid | Thionyl chloride (SOCl₂) | 9H-Fluorene-2,7-disulfonyl dichloride |
| 9H-Fluorene-2,7-disulfonic acid | Phosphorus pentachloride (PCl₅) | 9H-Fluorene-2,7-disulfonyl dichloride |
The resulting disulfonyl dichloride is a reactive compound and should be handled with care, as it can hydrolyze in the presence of moisture to regenerate the sulfonic acid and release hydrochloric acid. bohrium.com
Optimization of Disodium Salt Formation via Neutralization Processes
The final step in the synthesis of the target compound is the formation of the disodium salt from 9H-fluorene-2,7-disulfonic acid. This is an acid-base neutralization reaction. The optimization of this process is crucial for obtaining a high-purity product with a good yield.
The neutralization is carried out by treating an aqueous solution or suspension of the disulfonic acid with a stoichiometric amount of a sodium base. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃). The reaction is typically monitored by pH measurement to ensure complete neutralization, aiming for a neutral pH.
Optimization of the salt formation and purification process involves several key considerations:
Stoichiometry: Precise control of the amount of base is necessary. An excess of base can lead to a highly alkaline product, while an insufficient amount will result in incomplete salt formation.
Solvent Selection: Water is the most common solvent for the neutralization. However, for purification by crystallization, the choice of solvent is critical. The solubility of the disodium salt and any impurities will dictate the efficiency of the purification. Sometimes, a mixture of water and a water-miscible organic solvent, like ethanol (B145695) or isopropanol, is used to induce crystallization. google.comgoogle.com
Purification: Aryl sulfonic acid salts are often contaminated with inorganic salts (e.g., sodium chloride) and organic byproducts from previous synthetic steps. google.com Purification is commonly achieved through recrystallization. This process involves dissolving the crude salt in a minimum amount of a suitable hot solvent and then allowing it to cool, which causes the purified salt to crystallize out, leaving impurities behind in the solution. google.comgoogle.com Cycling between deliquescence and crystallization by controlling humidity can also be a method to obtain high-quality single crystals. researchgate.net
Drying: After isolation by filtration, the purified disodium 9H-fluorene-2,7-disulfonate must be thoroughly dried to remove any residual solvent.
By carefully controlling these parameters, a high-purity, crystalline solid of this compound can be obtained.
Advanced Polymer Systems Incorporating Disodium 9h Fluorene 2,7 Disulfonate Moieties
Conjugated Polyfluorenes and Copolymers
Conjugated polyfluorenes are a class of polymers characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electron systems and unique optoelectronic properties. The incorporation of sulfonic acid groups, in the form of disodium (B8443419) 9H-fluorene-2,7-disulfonate, into the polyfluorene backbone can significantly alter their physical and chemical properties.
The synthesis of sulfonated polyfluorenes can be approached in two primary ways: post-polymerization sulfonation or the polymerization of sulfonated monomers.
Post-polymerization sulfonation involves the introduction of sulfonic acid groups onto a pre-synthesized polyfluorene backbone. A common method for this is the treatment of the polymer with a sulfonating agent, such as concentrated sulfuric acid. This approach allows for the use of well-established polymerization techniques for non-sulfonated polyfluorenes.
Polymerization of sulfonated monomers offers more precise control over the placement and density of the sulfonic acid groups. This typically involves the synthesis of a fluorene (B118485) monomer already bearing the 2,7-disulfonate groups. However, the presence of the ionic sulfonate groups can present challenges in terms of monomer solubility and reactivity during polymerization. To circumvent these issues, the sulfonic acid groups may be protected during polymerization and deprotected in a subsequent step.
Several polymerization techniques are employed for the synthesis of polyfluorenes and can be adapted for sulfonated derivatives:
Suzuki Polycondensation: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used for the synthesis of polyfluorenes. rsc.orgmdpi.com20.210.105 It typically involves the reaction of a diboronic acid or ester-functionalized monomer with a dihalo-functionalized comonomer. For sulfonated polyfluorenes, this could involve a 2,7-dibromo-9H-fluorene derivative and a corresponding 2,7-bis(boronic acid)-9H-fluorene monomer, where one or both monomers carry the sulfonate groups. Chain-growth Suzuki polymerization has also been explored to achieve well-defined polymers. researchgate.netrsc.org
Nickel-Catalyzed Polymerization: Nickel(0) complexes are effective catalysts for the homo- and copolymerization of aryl halides. rsc.orgresearchgate.netelsevierpure.com This method can be applied to the synthesis of polyfluorenes from 2,7-dihalofluorene monomers. The tolerance of the catalyst to the sulfonate functionality is a key consideration in this approach.
The choice of synthetic route depends on the desired polymer structure, molecular weight, and the specific properties being targeted.
The substitution at the 2 and 7 positions of the fluorene monomer has a profound impact on the resulting polymer's backbone conformation and, consequently, its material properties. The introduction of bulky and ionic disulfonate groups at these positions is expected to induce significant steric hindrance. This steric crowding can disrupt the planarity of the polyfluorene backbone, leading to a more twisted conformation.
A key feature of some polyfluorenes is the formation of a planar, more conjugated "β-phase," which is associated with red-shifted absorption and emission spectra. The tendency to form this β-phase is highly dependent on the nature of the substituents at the 9-position and the processing conditions. The presence of bulky 2,7-disulfonate groups could potentially hinder the chain packing required for β-phase formation.
The introduction of the ionic disulfonate groups also dramatically increases the polarity of the polymer. This leads to enhanced solubility in polar solvents, a critical factor for solution processability. Furthermore, the presence of these ionic moieties can facilitate self-assembly into ordered structures in the solid state, driven by electrostatic interactions. These morphological changes can significantly influence the polymer's charge transport and photophysical properties.
Supramolecular Chemistry and Self Assembly of Fluorene Disulfonates
Coordination Polymer Formation with Transition and Lanthanide Metal Ions
The fluorene (B118485) scaffold is a versatile component in the construction of coordination polymers. While derivatives featuring carboxylate or imidazole (B134444) functional groups have been extensively used to create such polymers, the direct use of the fluorene-2,7-disulfonate anion as a primary ligand is less documented in available literature. However, the principles of coordination chemistry allow for a theoretical understanding of its potential. The sulfonate groups can act as versatile ligands for a variety of metal ions.
The sulfonate group (SO₃⁻) can coordinate to metal centers in several ways. The oxygen atoms can act as donors, leading to various binding modes:
Monodentate: One oxygen atom binds to a single metal center.
Bidentate Chelating: Two oxygen atoms from the same sulfonate group bind to a single metal center.
Bidentate Bridging: Two oxygen atoms from the same sulfonate group bind to two different metal centers.
Tridentate Bridging: All three oxygen atoms of a sulfonate group coordinate to different metal centers.
The linear and rigid nature of the fluorene-2,7-disulfonate anion, with coordinating groups at opposite ends, makes it an ideal candidate to act as a bridging ligand or "linker," connecting metal ions to form extended networks.
The self-assembly of metal ions and organic linkers like fluorene-2,7-disulfonate can lead to the formation of ordered structures with varying dimensionality. Although specific examples for the disulfonate ligand are not prominent, related fluorene-based dicarboxylic acid ligands have been successfully used to create diverse architectures. For instance, 9,9-dimethylfluorene-2,7-dicarboxylic acid has been assembled with transition metals to form two- and three-dimensional interpenetrating frameworks. rsc.org Similarly, fluorene ligands functionalized with imidazole and carboxylic acid groups have yielded 2D structures with metals like Zn(II), Cu(II), and Co(II), and 3D frameworks with lanthanides such as Eu(III) and Tb(III). bohrium.com These examples demonstrate the capability of the fluorene backbone to direct the formation of extended supramolecular networks, a potential that can be extrapolated to the disulfonate derivative.
Table 1: Examples of Coordination Polymers from Functionalized Fluorene Ligands
| Fluorene Ligand | Metal Ion(s) | Resulting Architecture | Reference |
|---|---|---|---|
| 9,9-dimethylfluorene-2,7-dicarboxylic acid | Co(II), Zn(II), Ni(II) | 2D and 3D interpenetrating frameworks | rsc.org |
| Bifunctional imidazole-carboxylic acid fluorene ligand | Zn(II), Cu(II), Co(II) | 2D layered structure | bohrium.com |
| Bifunctional imidazole-carboxylic acid fluorene ligand | Eu(III), Tb(III) | 3D framework | bohrium.com |
| Bifunctional carboxyl-imidazolyl fluorene ligand | Cd(II), Pb(II) | 2D framework | rsc.org |
Molecular Recognition and Directed Self-Assembly Phenomena
Beyond coordination chemistry, the fluorene disulfonate structure participates in other forms of molecular recognition, leading to self-assembled systems with unique properties. These phenomena are driven by weaker intermolecular forces, including π-π stacking, hydrogen bonding, and host-guest interactions.
The electron-rich aromatic system of the fluorene core can be modified to create electron-deficient cavities, making it an effective host for certain guest molecules. Research has demonstrated the formation of charge-transfer complexes (CTCs) between electron-accepting fluorene derivatives and electron-donating guest molecules. rsc.org
Specifically, derivatives of fluorene-2,7-disulfonic acid, such as 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid, have been synthesized from fluorene-2,7-disulfonyl dichloride. These compounds act as potent electron acceptors and form CTCs with anthracene, an electron-rich polycyclic aromatic hydrocarbon. The formation of these host-guest complexes is confirmed by the appearance of new, long-wavelength absorption bands in their electronic spectra, which is a hallmark of charge-transfer interactions. rsc.org The stability of these complexes is influenced by both the electronic properties of the acceptor and steric factors related to the substituents on the fluorene core. rsc.org
A fascinating phenomenon observed in many fluorene-based systems is Aggregation-Induced Emission (AIE). mdpi.com This property is contrary to the more common aggregation-caused quenching (ACQ), where fluorescent molecules lose their emission intensity upon aggregation due to the formation of non-emissive excimers via π-π stacking. nih.gov In AIE-active molecules, or "AIEgens," fluorescence is weak or non-existent when the molecules are dissolved but becomes intense upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net
The mechanism behind AIE is often the restriction of intramolecular motions (RIM), such as intramolecular rotations. nih.gov In many fluorene derivatives designed for AIE, bulky or twisted side groups are attached to the core. In solution, these groups can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, the physical constraint of the surrounding molecules restricts these rotations. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong light emission. nih.gov
The AIE effect in fluorene derivatives is often studied by inducing aggregation in a binary solvent system. For example, adding a poor solvent (like water) to a solution of the compound in a good solvent (like DMF or THF) causes the molecules to aggregate, leading to a dramatic increase in fluorescence intensity. mdpi.comnih.gov While AIE is a characteristic feature of specifically engineered fluorene derivatives rather than the simple parent disulfonate, it represents a crucial aspect of the self-assembly behavior within this class of compounds.
Table 2: Aggregation-Induced Emission in a Representative Fluorene Derivative System
| System | Solvent Condition | Observation | Mechanism | Reference |
|---|---|---|---|---|
| Fluorene-based probes in DMF/Water | Pure DMF (Good Solvent) | Almost non-emissive | Intramolecular rotations provide a non-radiative decay pathway. | nih.gov |
| High water fraction (e.g., 90%) | Strongly enhanced fluorescence | Aggregate formation restricts intramolecular rotations, activating the radiative decay process. |
Photophysical Phenomena and Electronic Structure Characterization
Investigation of Electronic Transitions and Excited State Dynamics
The electronic transitions in fluorene-based molecules are primarily π-π* transitions associated with the conjugated aromatic system. The absorption and emission spectra of these compounds provide valuable insights into their electronic structure and the dynamics of their excited states.
Research on various fluorene (B118485) derivatives has shown that their absorption spectra are typically characterized by strong absorption bands in the ultraviolet (UV) region. mdpi.com For instance, a study on fluorene derivatives with different substituents at the C-2 and C-7 positions reported absorption maxima in the range of 360-375 nm. mdpi.com The introduction of electron-withdrawing sulfonate groups is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption characteristics.
A study on fluorene-2,7-disulfonic acid derivatives revealed that these compounds can act as electron acceptors and form charge-transfer complexes (CTCs) with electron donors like anthracene. researchgate.net The formation of these CTCs gives rise to new, long-wavelength absorption bands in the visible region of the electronic absorption spectra. researchgate.net The position and intensity of these charge-transfer bands are sensitive to the electronic properties of both the donor and the acceptor molecules.
The dynamics of the excited states in fluorene derivatives can be complex, often involving multiple singlet states in close energetic proximity. nih.gov Time-resolved fluorescence spectroscopy studies on substituted fluorene derivatives have indicated that the relaxation dynamics from these electronic states are highly dependent on the surrounding environment, such as the solvent. nih.gov The excited-state lifetime of the first excited singlet state (S₁) in fluorene derivatives is typically on the order of several nanoseconds. nih.govacs.org Theoretical investigations based on time-dependent density functional theory (TD-DFT) have been employed to calculate the vertical excitation energies and fluorescence energies of fluorene-based polymers, with predicted radiative lifetimes in the sub-nanosecond to nanosecond range. nih.gov
Table 1: Representative Photophysical Data for Fluorene Derivatives
| Compound/System | Absorption Maxima (nm) | Emission Maxima (nm) | Notes |
| Fluorene-2,7-disulfonic acid derivatives with anthracene | Visible region (CTC band) | - | Formation of charge-transfer complexes. researchgate.net |
| Substituted Fluorene Aldehyde (FR0) | - | Time-dependent shifts | Excited state dynamics influenced by solvent. nih.govacs.org |
| Poly(fluorene-phenylene) copolymers | - | ~418-430 nm | Blue-light emitting polymers. mdpi.com |
This table presents data for related fluorene compounds to infer the potential properties of disodium (B8443419) 9H-fluorene-2,7-disulfonate.
Correlation Between Molecular Structure and Photoluminescence Efficiency
The photoluminescence quantum yield (PLQY) is a critical parameter for materials used in light-emitting applications. The molecular structure of fluorene derivatives, including the nature and position of substituents, plays a crucial role in determining their PLQY.
The rigid, planar structure of the fluorene core generally leads to high fluorescence efficiency. However, the introduction of different functional groups can either enhance or quench the photoluminescence. The sulfonate groups in disodium 9H-fluorene-2,7-disulfonate are electron-withdrawing, which can influence the radiative and non-radiative decay pathways of the excited state. In some fluorene derivatives, the presence of specific substituents can lead to a decrease in the fluorescence quantum yield. mdpi.com
Furthermore, the aggregation of molecules in the solid state can significantly impact the photoluminescence efficiency. The formation of excimers or aggregates can lead to red-shifted emission and often a lower quantum yield compared to the isolated molecules in solution. The bulky nature of the sulfonate groups might hinder close packing and potentially mitigate aggregation-caused quenching to some extent.
Analysis of Charge Transport Mechanisms in Fluorene-Based Materials
Fluorene-based materials are known for their good charge transport properties, making them suitable for use in various electronic devices. The charge transport in these organic semiconductors occurs through the hopping of charge carriers (electrons and holes) between adjacent molecules or polymer chain segments. The efficiency of this process is governed by factors such as the intermolecular electronic coupling and the reorganization energy.
Theoretical and experimental studies on π-stacked fluorene systems have suggested that they generally favor hole transport over electron transport. nih.gov However, the introduction of electron-withdrawing groups can enhance the electron-transporting capabilities of the material. Given that the sulfonate groups are strongly electron-withdrawing, materials based on this compound are expected to exhibit improved electron transport.
Research on fluorene-based bipolar charge transporting materials has demonstrated that by incorporating both electron-donating and electron-accepting moieties, it is possible to achieve balanced transport of both holes and electrons. nih.govrsc.org In such systems, hole mobilities have been measured to be in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s, with electron mobilities being about an order of magnitude lower. nih.govrsc.org
In the context of sulfonated fluorene-based polymers used as proton exchange membranes, the focus is on proton conductivity. However, the studies on these materials also provide insights into the electronic properties. For instance, sulfonated poly(arylene ether sulfone)s containing fluorene units have been shown to possess good thermal and mechanical stability, which are also desirable properties for charge-transporting layers in electronic devices. acs.orgbwise.kr The presence of sulfonate groups can influence the morphology and packing of the material, which in turn affects the pathways for charge transport.
Table 2: Charge Mobility in Representative Fluorene-Based Materials
| Material Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Key Structural Feature |
| Bipolar Fluorene-based CTMs | 10⁻⁴ - 10⁻⁵ | ~10⁻⁶ | Anthraquinone and 9-dicyanofluorenylidine groups. nih.govrsc.org |
| π-stacked fluorene chain (theoretical) | Favored | Less Favored | Intrinsic property of the fluorene core. nih.gov |
This table provides a reference for charge transport properties in related fluorene-based systems.
Applications in Advanced Materials Science and Technology
Optoelectronic Devices
The rigid, planar, and highly fluorescent nature of the fluorene (B118485) core makes it an excellent candidate for various optoelectronic applications. The introduction of sulfonate groups can further enhance device performance by improving interfacial properties and enabling the fabrication of multilayered device structures through orthogonal solvent processing.
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Fluorene derivatives are widely recognized for their high photoluminescence quantum yields and excellent thermal stability, making them prime candidates for emitting layers in OLEDs and PLEDs. While direct studies on disodium (B8443419) 9H-fluorene-2,7-disulfonate in this context are not extensively documented, the broader class of sulfonated polyfluorenes and fluorene copolymers serves as a strong indicator of its potential. These materials are often employed as blue-emitting components due to the large energy bandgap of the fluorene unit.
The incorporation of fluorene moieties into copolymers allows for the tuning of emission colors across the visible spectrum. For instance, copolymers of fluorene with electron-accepting units can lead to green, red, or even white light emission. The water-soluble nature imparted by the disulfonate groups could be particularly advantageous for creating hole-injection or electron-transporting layers from aqueous solutions, simplifying the fabrication process and reducing the environmental impact of device manufacturing.
A significant area of research involves using fluorene-based polymers as host materials for phosphorescent emitters in highly efficient PhOLEDs. The high triplet energy of the fluorene backbone allows for efficient energy transfer to the phosphorescent guest, leading to devices with high quantum efficiencies.
| Device Type | Fluorene Derivative Role | Emission Color | Reported Efficiency |
| PLED | Emitting Layer | Blue | > 1 cd/A |
| OLED | Host for Phosphorescent Dye | Red, Green | > 10 cd/A |
| Solution-processed OLED | Interfacial Layer | - | Improved charge injection |
Organic Field-Effect Transistors (OFETs)
The excellent charge-carrier mobility of fluorene-based polymers makes them suitable for use as the active semiconductor in OFETs. The liquid crystalline nature of many polyfluorenes allows for the formation of well-ordered thin films, which is crucial for efficient charge transport. While the presence of ionic sulfonate groups in disodium 9H-fluorene-2,7-disulfonate might not be ideal for the primary semiconducting channel in traditional OFETs due to potential ion migration, its derivatives could be engineered for specific transistor applications.
For instance, fluorene units are often incorporated into donor-acceptor copolymers to balance hole and electron mobilities, a key requirement for ambipolar OFETs and complementary logic circuits. The functionalization at the C-9 position of the fluorene core is a common strategy to improve solubility and processing without disrupting the π-conjugation along the polymer backbone, leading to high-performance OFETs.
Organic Photovoltaic (OPV) Devices and Interfacial Layers
In the realm of organic photovoltaics, fluorene-based copolymers are utilized as both electron-donor and electron-acceptor materials in the active layer of bulk heterojunction solar cells. The broad absorption and good charge transport properties of these materials contribute to efficient photon harvesting and charge extraction.
Development of Nonlinear Optical (NLO) Materials
The extended π-conjugated system of the fluorene molecule provides a foundation for significant nonlinear optical properties. Molecules with large NLO responses are crucial for applications in optical communications, data storage, and optical limiting. Research has shown that fluorene derivatives, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit large second-order (β) and third-order (χ(3)) NLO responses.
| Fluorene Derivative Type | NLO Property | Potential Application |
| Donor-π-Acceptor Fluorenes | High second-order hyperpolarizability (β) | Electro-optic modulators |
| Symmetric Fluorenes | Large two-photon absorption (2PA) cross-section | Optical power limiting, 3D data storage |
| Fluorenone-based materials | Second Harmonic Generation (SHG) | Frequency doubling of lasers |
Advanced Fluorescent Probes and Chemical Sensing Platforms
The inherent fluorescence of the fluorene core makes it an excellent scaffold for the development of fluorescent sensors. The fluorescence properties of these molecules can be modulated by the presence of specific analytes, leading to a detectable signal. The sulfonate groups in this compound can enhance water solubility, making it a candidate for sensing applications in aqueous environments, including biological systems.
Derivatives of fluorene have been designed to act as highly sensitive and selective fluorescent probes for a variety of species, including metal ions and small molecules. For example, fluorene-based sensors have been developed for the detection of picric acid (an explosive) and metal ions like Fe³⁺ and Cu²⁺ through fluorescence quenching mechanisms. Conversely, fluorescence enhancement (turn-on) sensors have also been reported. The design of these probes often involves attaching a specific receptor for the target analyte to the fluorene fluorophore. Upon binding of the analyte, a conformational change or an electronic perturbation occurs, resulting in a change in the fluorescence signal.
Catalytic Applications and Utilization as Reactive Intermediates in Organic Synthesis
While the direct catalytic applications of this compound are not extensively reported, the fluorene scaffold can be functionalized to create ligands for transition metal catalysts. The rigid backbone of fluorene can provide a well-defined steric and electronic environment around the metal center, influencing the activity and selectivity of the catalyst.
As a reactive intermediate, 9H-fluorene-2,7-disulfonic acid and its derivatives are valuable starting materials for the synthesis of more complex fluorene-based molecules. The sulfonate groups can be converted to other functional groups or used to direct further substitution on the fluorene ring. For example, the disulfonyl chloride derivative can be reacted with various amines or alcohols to create a library of functionalized fluorene compounds for screening in different applications. One documented synthetic route involves the use of dipotassium (B57713) 2,7-fluorenedisulfonate salt in an alkali fusion reaction to produce 2,7-dihydroxy-9-fluorenone, a precursor for other functional materials. This highlights its role as a key building block in the synthesis of advanced materials.
Theoretical and Computational Investigations of Disodium 9h Fluorene 2,7 Disulfonate
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of disodium (B8443419) 9H-fluorene-2,7-disulfonate. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and the influence of the sulfonate substituents on the electronic distribution of the fluorene (B118485) system.
Molecular Geometry and Orbital Distribution:
DFT calculations, commonly using functionals such as B3LYP with a 6-31G* basis set, can be employed to determine the optimized ground-state geometry of the 9H-fluorene-2,7-disulfonate dianion. The fluorene core is known for its planarity, and theoretical calculations can quantify any deviations from this planarity induced by the bulky and charged sulfonate groups.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the electronic behavior of the molecule. For the 9H-fluorene-2,7-disulfonate dianion, the HOMO is typically distributed across the π-system of the fluorene core, indicating that this is the region from which an electron is most easily removed. The LUMO is also generally located on the fluorene moiety. The presence of the electron-withdrawing sulfonate groups (-SO₃⁻) significantly lowers the energy levels of both the HOMO and LUMO compared to unsubstituted fluorene. This increased energy gap between the HOMO and LUMO can influence the molecule's stability and its photophysical properties.
Impact of Sulfonate Groups:
The sulfonate groups have a pronounced effect on the electronic structure. Being strongly electron-withdrawing, they pull electron density from the aromatic rings, which can be visualized through calculated electrostatic potential maps. This electronic perturbation is key to the molecule's solubility in polar solvents and its interactions with other molecules.
Below is a table of representative data derived from DFT calculations for the 9H-fluorene-2,7-disulfonate dianion.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Influences the electronic absorption and emission properties. |
| Dipole Moment | ~0 D (for the symmetric dianion) | The symmetrical nature of the dianion leads to a very small or zero dipole moment. |
Computational Modeling of Molecular and Supramolecular Assemblies
In condensed phases, particularly in aqueous solutions, disodium 9H-fluorene-2,7-disulfonate is expected to form molecular and supramolecular assemblies. Computational modeling, especially through molecular dynamics (MD) simulations, is a powerful tool to investigate these aggregation phenomena.
Aggregation Behavior in Solution:
MD simulations can model the behavior of multiple 9H-fluorene-2,7-disulfonate dianions and their sodium counterions in a solvent box, typically water. These simulations can reveal the driving forces for aggregation, which are a complex interplay of several factors:
π-π Stacking: The planar fluorene cores have a tendency to stack on top of each other due to favorable van der Waals interactions.
Electrostatic Interactions: The negatively charged sulfonate groups lead to electrostatic repulsion between the dianions, which counteracts aggregation. The positively charged sodium counterions can mediate these repulsions, sometimes leading to the formation of ion-pair bridges that stabilize the aggregates.
Hydrophobic Effects: The aromatic fluorene core is hydrophobic, and in aqueous solution, the aggregation of these hydrophobic parts minimizes their contact with water, which is entropically favorable.
Structure of Aggregates:
Simulations can predict the likely structures of these aggregates, from simple dimers to larger, more complex clusters. The relative orientation of the molecules within these aggregates can be analyzed, providing insights into whether they adopt a face-to-face (H-aggregate) or head-to-tail (J-aggregate) arrangement, which has significant implications for the photophysical properties of the assembly.
A representative data table summarizing key parameters from a hypothetical MD simulation of this compound in water is presented below.
Note: This data is representative of what would be expected from MD simulations of similar sulfonated aromatic molecules in an aqueous environment.
| Parameter | Simulated Observation | Implication |
| Radial Distribution Function (g(r)) of Fluorene Cores | Peak at ~3.5-4.0 Å | Indicates π-π stacking of the aromatic systems. |
| Coordination Number of Na⁺ around -SO₃⁻ | ~2-3 | Shows the association of counterions with the sulfonate groups. |
| Solvent Accessible Surface Area (SASA) | Decreases upon aggregation | Confirms the formation of aggregates to minimize hydrophobic exposure. |
| Intermolecular Interaction Energy | -10 to -20 kcal/mol per dimer | Quantifies the stability of the aggregates. |
Simulation and Prediction of Photophysical Processes
The interaction of this compound with light can be simulated and predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). These calculations are crucial for understanding the molecule's absorption and emission of light.
Electronic Transitions and Absorption Spectra:
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. The lowest energy transition, typically from the HOMO to the LUMO, corresponds to the longest wavelength absorption peak in the UV-visible spectrum. The calculated oscillator strength for each transition provides a measure of its intensity. For 9H-fluorene-2,7-disulfonate, the primary absorption is expected to be a π-π* transition localized on the fluorene backbone.
Fluorescence and Excited State Dynamics:
By optimizing the geometry of the first excited state, it is possible to calculate the expected fluorescence energy, which is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state.
Furthermore, computational methods can explore potential non-radiative decay pathways, such as intersystem crossing to a triplet state, which would lead to phosphorescence, or internal conversion back to the ground state. The photophysical properties are also highly dependent on the aggregation state of the molecules, as π-stacked aggregates can exhibit different absorption and emission characteristics compared to the isolated molecule. For instance, H-aggregates typically show a blue-shift in absorption and are often non-fluorescent, while J-aggregates exhibit a red-shifted absorption and can have enhanced fluorescence.
A table of predicted photophysical properties for the 9H-fluorene-2,7-disulfonate dianion is provided below.
Note: These values are illustrative and based on typical TD-DFT calculation results for fluorene derivatives.
| Property | Predicted Value | Description |
| Maximum Absorption Wavelength (λmax) | ~300-320 nm | Corresponds to the S₀ → S₁ (HOMO → LUMO) transition. |
| Molar Extinction Coefficient (ε) | High (indicative of a π-π* transition) | A measure of how strongly the molecule absorbs light at λmax. |
| Maximum Emission Wavelength (λem) | ~340-360 nm | The peak of the fluorescence spectrum. |
| Stokes Shift | ~40-60 nm | The difference between the absorption and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High (for the monomer) | The efficiency of the fluorescence process. |
Future Research Directions and Emerging Paradigms for Disodium 9h Fluorene 2,7 Disulfonate
Design and Synthesis of Novel Functionalized Fluorene (B118485) Disulfonates
The inherent properties of the fluorene-2,7-disulfonate scaffold can be precisely tuned through the strategic introduction of functional groups. This opens up a vast chemical space for the creation of materials with tailored optical, electronic, and self-assembly characteristics. A key research direction lies in the systematic exploration of this chemical space through innovative synthetic strategies.
A patented method for preparing a sulfonated fluorene derivative provides a foundational approach. The process involves the sulfonation of 9-fluorenone, followed by a reaction with phenol (B47542) and 3-mercaptopropionic acid. This multi-step synthesis offers several points for modification, allowing for the introduction of a variety of functional groups. For instance, derivatives of 2,7-dinitro-9-X-fluorene-2,7-disulfonic acid have been synthesized, demonstrating the feasibility of incorporating electron-withdrawing groups. rsc.org
Future work should focus on developing more versatile and efficient synthetic routes to a wider range of functionalized fluorene disulfonates. This includes the exploration of novel catalytic systems and reaction conditions that allow for precise control over the position and nature of the substituents. The development of one-pot or continuous flow synthesis methods could also enhance the efficiency and scalability of production.
Exploration of Diverse Substituent Effects on Material Performance
The performance of materials derived from disodium (B8443419) 9H-fluorene-2,7-disulfonate is intrinsically linked to the nature of the substituents on the fluorene core. A systematic investigation into these substituent effects is paramount for the rational design of materials with specific functionalities.
The introduction of different substituents at the C-2, C-7, and C-9 positions of the fluorene core has been shown to significantly impact the thermal and optical properties of the resulting derivatives. mdpi.com For example, modifications at the C-9 position with N-donor substituents can alter the absorption and emission properties and significantly reduce the energy gap of dibenzofulvene derivatives, which share a similar structural motif. mdpi.com
Future research should systematically explore a wide array of substituents, including electron-donating and electron-withdrawing groups, as well as groups that can induce specific intermolecular interactions, such as hydrogen bonding or π-π stacking. The impact of these substituents on key material properties should be thoroughly investigated. The following table outlines potential substituent groups and their expected influence on material performance:
| Substituent Type | Potential Functional Groups | Expected Impact on Material Performance |
| Electron-Donating | Alkoxy, Amino | Increased electron density, red-shifted absorption/emission, enhanced hole-transport properties. |
| Electron-Withdrawing | Nitro, Cyano, Halogen | Decreased electron density, blue-shifted absorption/emission, enhanced electron-transport properties. |
| π-Conjugated | Phenyl, Thienyl, Pyridyl | Extended π-conjugation, tailored optical and electronic properties for organic electronics. |
| Self-Assembly Moieties | Long alkyl chains, Hydrogen-bonding units | Controlled self-assembly into well-defined nanostructures, formation of liquid crystalline phases. |
| Reactive Groups | Carboxylic acids, Amines, Alkynes | Covalent attachment to other molecules or surfaces, formation of polymers and networks. |
By building a comprehensive understanding of these structure-property relationships, researchers can create a toolbox for the fine-tuning of fluorene disulfonate-based materials for specific applications, ranging from organic light-emitting diodes (OLEDs) to sensors and biomedical devices.
Integration into Hybrid Organic-Inorganic Composite Materials
The combination of the unique properties of disodium 9H-fluorene-2,7-disulfonate with the robustness and functionality of inorganic materials offers a promising avenue for the creation of novel hybrid composites. These materials can exhibit synergistic properties that are not achievable with either component alone.
One promising area of exploration is the integration of fluorene disulfonates into silica-based nanocomposites. The sulfonate groups can act as anchoring points for the formation of a silica (B1680970) network through sol-gel processes, leading to the formation of a covalently linked organic-inorganic hybrid material. This approach can enhance the thermal and mechanical stability of the organic component while allowing for the incorporation of the fluorene's optical and electronic properties into the inorganic matrix.
Another exciting direction is the use of this compound as a building block for metal-organic frameworks (MOFs). The sulfonate groups can coordinate with metal ions to form well-defined, porous structures. The fluorene unit would then line the pores of the MOF, imparting its photoluminescent or electronic properties to the framework. Such materials could have applications in gas storage, catalysis, and chemical sensing.
Advanced Spectroscopic and Microscopic Characterization Techniques for Complex Architectures
A thorough understanding of the structure and properties of complex architectures based on this compound is essential for optimizing their performance. The application of advanced characterization techniques will be critical in elucidating the intricate relationships between molecular design, self-assembly, and material function.
The self-assembly of fluorene sulfonates into complex architectures can be driven by a combination of π-π stacking of the aromatic cores and electrostatic interactions of the sulfonate groups. Techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) will be invaluable for probing the morphology and long-range order of these self-assembled structures. The use of Voronoi entropy analysis of imaging data can provide a quantitative measure of the degree of order in these systems. mdpi.com
Advanced spectroscopic techniques will be crucial for understanding the photophysical and electronic properties of these materials. Time-resolved fluorescence spectroscopy can provide insights into the dynamics of excited states, which is essential for applications in optoelectronics. Techniques such as X-ray photoelectron spectroscopy (XPS) can be used to probe the elemental composition and chemical environment of the atoms in the material, providing valuable information about the interactions between the organic and inorganic components in hybrid materials.
Development of Sustainable Synthesis and Processing Methodologies
As the potential applications of this compound expand, the development of environmentally friendly and energy-efficient synthesis and processing methods will become increasingly important. Green chemistry principles should be integrated into all stages of the material's lifecycle, from its synthesis to its eventual disposal or recycling.
Recent advances in green sulfonation methods for aromatic compounds offer promising alternatives to traditional methods that often rely on harsh reagents like fuming sulfuric acid. researchgate.net The use of solid acid catalysts or milder sulfonating agents can reduce the environmental impact of the synthesis process. Microwave-assisted synthesis is another promising approach that can significantly reduce reaction times and energy consumption in the preparation of fluorene derivatives. researchgate.netgoogle.com Research into the aerobic oxidation of fluorenes to fluorenones, a key intermediate, also points towards more sustainable synthetic pathways. rsc.org
Furthermore, the development of processing techniques that minimize the use of volatile organic compounds (VOCs) is crucial. This could involve the use of water-based processing for the fabrication of thin films and devices, taking advantage of the water-solubility of the disodium salt. The design of recyclable materials, where the fluorene disulfonate component can be recovered and reused, will also be a key aspect of a sustainable materials paradigm. An energy-saving and environmentally friendly chemical synthesis process for 9-fluorenone, a precursor, has been developed, which involves recycling the solvent and catalyst. google.com
By embracing these sustainable practices, the development and application of this compound-based materials can proceed in a manner that is both technologically innovative and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing disodium anthraquinone-2,7-disulfonate with high purity for electrochemical applications?
- Methodology :
- Synthesis : Sulfonate anthraquinone using concentrated sulfuric acid under controlled temperature (e.g., 150°C for 6 hours). Neutralize the product with sodium hydroxide to form the disodium salt.
- Purification : Recrystallize from water or ethanol to remove unreacted precursors. High-performance liquid chromatography (HPLC) with a C18 column can achieve >99% purity .
- Validation : Confirm stoichiometry via elemental analysis and compare observed molecular weight (e.g., 412.3 g/mol or 414.32 g/mol ) with theoretical values, noting discrepancies due to hydration or impurities.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural integrity?
- Techniques :
- UV-Vis Spectroscopy : Identify π-π* transitions (e.g., peaks at 250–300 nm) to confirm conjugation in the anthraquinone backbone .
- FTIR : Detect sulfonate (-SO₃⁻) stretching vibrations at 1180–1120 cm⁻¹ and 1040–1000 cm⁻¹ .
- NMR : Use ¹H NMR in D₂O to resolve aromatic proton environments (e.g., δ 8.2–8.6 ppm for anthraquinone protons) .
- HPLC : Monitor purity using a mobile phase of acetonitrile/water (70:30) with UV detection at 254 nm .
Advanced Research Questions
Q. How does disodium anthraquinone-2,7-disulfonate (AQDS) function as a redox mediator in methanogenic microbial communities under oxidative stress?
- Experimental Design :
- Role in Proteomics : Use AQDS as an electron shuttle in methanogenic cultures. Compare proteomes (via LC-MS/MS) under oxidative stress (with/without AQDS) to identify selenocysteine-dependent enzymes and stress-response pathways .
- ORP Monitoring : Measure oxidation-reduction potential (ORP) dynamically to correlate AQDS redox activity with microbial electron transfer efficiency .
Q. What strategies resolve discrepancies in reported redox potentials across experimental setups?
- Methodology :
- Standardize Conditions : Control pH (neutral), ionic strength (0.1–1.0 M NaCl), and temperature (25°C). Use Ag/AgCl reference electrodes calibrated against Zobell’s solution .
- Cyclic Voltammetry : Perform scans at 10–100 mV/s in deaerated solutions to minimize oxygen interference. Compare half-wave potentials (E₁/₂) with literature values (e.g., -0.45 V vs. SHE at pH 7 ).
Q. How can electrochemical stability be optimized in aqueous organic redox flow batteries (AORFBs)?
- Optimization Strategies :
- pH Adjustment : Maintain neutral pH to prevent radical formation during charge-discharge cycles .
- Supporting Electrolytes : Use 1.0 M NaCl to enhance ionic conductivity and reduce polarization losses.
- Membrane Selection : Employ Nafion® 117 membranes to minimize crossover and improve Coulombic efficiency (>95%) .
Data Contradictions and Validation
- Molecular Weight Variations : Reported values range from 368.33 to 414.32 g/mol , likely due to hydration states (e.g., dihydrate vs. anhydrous forms) or synthesis impurities. Always validate via mass spectrometry.
- Redox Potential Variability : Differences in pH, ionic strength, and reference electrodes can alter measured potentials. Use internal standards (e.g., ferrocene/ferrocenium) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
